molecular formula C21H23N3 B12895930 Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- CAS No. 126921-46-8

Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)-

Cat. No.: B12895930
CAS No.: 126921-46-8
M. Wt: 317.4 g/mol
InChI Key: AJAAZIPDXVNTLB-UHFFFAOYSA-N
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Description

Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound is notable for its unique structure, which includes a phenyl group and a piperazine ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline with 1-(2-chloroethyl)-4-phenylpiperazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of hydrogenated isoquinoline compounds.

Scientific Research Applications

Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Another aromatic heterocyclic compound with a similar structure but different biological activities.

    Piperazine derivatives: Compounds containing the piperazine ring, which are widely studied for their pharmacological properties.

Uniqueness

Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- is unique due to its specific combination of structural features, including the isoquinoline core, phenyl group, and piperazine ring

Properties

126921-46-8

Molecular Formula

C21H23N3

Molecular Weight

317.4 g/mol

IUPAC Name

1-[2-(4-phenylpiperazin-1-yl)ethyl]isoquinoline

InChI

InChI=1S/C21H23N3/c1-2-7-19(8-3-1)24-16-14-23(15-17-24)13-11-21-20-9-5-4-6-18(20)10-12-22-21/h1-10,12H,11,13-17H2

InChI Key

AJAAZIPDXVNTLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=NC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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